molecular formula C25H25N3O2S3 B12277388 5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12277388
M. Wt: 495.7 g/mol
InChI Key: LWVVYNKPBIMORB-UHFFFAOYSA-N
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Description

5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the thiazolo[4,5-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl and methoxyphenyl groups via substitution reactions.
  • Attachment of the cyclobutylmethyl and phenylethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolo[4,5-d]pyrimidine core.

    Substitution: The methoxyphenyl and phenylethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H25N3O2S3

Molecular Weight

495.7 g/mol

IUPAC Name

5-(cyclobutylmethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C25H25N3O2S3/c1-30-20-13-6-5-12-19(20)28-23(29)21-22(26-24(28)32-16-18-10-7-11-18)27(25(31)33-21)15-14-17-8-3-2-4-9-17/h2-6,8-9,12-13,18H,7,10-11,14-16H2,1H3

InChI Key

LWVVYNKPBIMORB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4CCC4)N(C(=S)S3)CCC5=CC=CC=C5

Origin of Product

United States

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